4-(Methoxymethoxy)phenol

説明

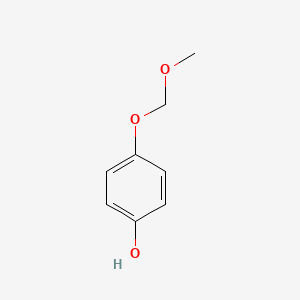

“4-(Methoxymethoxy)phenol” is a chemical compound with the molecular formula C8H10O3 . It is also known by other names such as “Phenol, 4-(methoxymethoxy)-” and "hydroquinone monomethoxymethyl ether" .

Molecular Structure Analysis

The molecular structure of 4-(Methoxymethoxy)phenol consists of a phenol group with a methoxymethoxy substituent at the 4-position . The average mass of the molecule is 154.163 Da, and the monoisotopic mass is 154.062988 Da .

Physical And Chemical Properties Analysis

4-(Methoxymethoxy)phenol has a density of 1.1±0.1 g/cm3, a boiling point of 277.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.7±3.0 kJ/mol and a flash point of 121.5±21.8 °C . The compound has a molar refractivity of 41.2±0.3 cm3, and it has three freely rotating bonds .

科学的研究の応用

Building Blocks for Synthesis

Phenol derivatives like “4-(Methoxymethoxy)phenol” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, focusing on functionalizing and transforming functional groups around the aromatic ring .

Antioxidants

“4-(Methoxymethoxy)phenol” has applications as an intermediate in the production of antioxidants, such as butylated hydroxytoluene (BHT) . These antioxidants are commonly used in food packaging, cosmetics, and personal care products to prevent spoilage and extend shelf life .

Pharmaceuticals and Agrochemicals

It serves as a key building block for the synthesis of many drugs, including fluoroquinolone antibiotics and anticoagulants . This makes it a valuable compound in the pharmaceutical industry .

Anti-inflammatory Properties

“4-(Methoxymethoxy)phenol” has anti-inflammatory properties that may be beneficial for treating certain conditions . It has been shown to inhibit the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) .

Neuroprotective Properties

Animal studies have suggested that “4-(Methoxymethoxy)phenol” may have neuroprotective properties and could potentially be used to prevent or treat neurodegenerative diseases such as Parkinson’s disease .

Potential Treatment for Obesity

It has been suggested that “4-(Methoxymethoxy)phenol” could be used as a potential treatment for obesity, as it has been shown to decrease the activity of genes that are involved in lipid metabolism and increase energy expenditure in animals .

Hydrogenation and Hydrodeoxygenation

“4-(Methoxymethoxy)phenol” can be selectively hydrogenated to 4-methoxycyclohexanone . This process is important in the field of green chemistry, where the aim is to reduce the environmental impact of chemical processes .

Flame Retardants

m-Aryloxy phenols, a category that includes “4-(Methoxymethoxy)phenol”, are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Safety and Hazards

作用機序

Target of Action

The primary targets of 4-(Methoxymethoxy)phenol are certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Mode of Action

4-(Methoxymethoxy)phenol interacts with its targets by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, leading to anti-inflammatory effects . Additionally, 4-(Methoxymethoxy)phenol has been shown to scavenge free radicals, contributing to its antioxidant properties .

Biochemical Pathways

The action of 4-(Methoxymethoxy)phenol affects the biochemical pathways of inflammation and oxidation . By inhibiting COX-2 and 5-LOX, it disrupts the synthesis of pro-inflammatory mediators . Its antioxidant activity allows it to neutralize free radicals, preventing oxidative stress and damage .

Pharmacokinetics

Like other phenolic compounds, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine and feces .

Result of Action

The molecular and cellular effects of 4-(Methoxymethoxy)phenol’s action include reduced inflammation and decreased oxidative stress . These effects can potentially be beneficial for treating certain conditions, such as neurodegenerative diseases and obesity .

特性

IUPAC Name |

4-(methoxymethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSWUTFRSIEPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

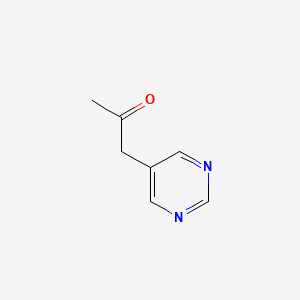

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2714217.png)

![4-[3-[Methyl(propan-2-yl)amino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2714220.png)

![5-((3,4-dimethoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714224.png)

![2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2714226.png)

![N-[4-Chloro-3-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2714231.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2714232.png)

![5-(4-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2714233.png)

![N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2714234.png)